Lorcainide hydrochloride
Lorcainide hydrochloride
Lorcainide hydrochloride is a antiarrhythmic agent with local anaesthetic activity. The antiarrhythmic actions of lorcainide are mediated by an impairment of fast sodium conductance. Pharmacologically, this drug appears effective in suppressing reentry phenomena and ectopic pacemaker activity, especially in the ventricles.
Brand Name:
Vulcanchem
CAS No.:
58934-46-6
VCID:
VC0533564
InChI:
InChI=1S/C22H27ClN2O.ClH/c1-17(2)24-14-12-21(13-15-24)25(20-10-8-19(23)9-11-20)22(26)16-18-6-4-3-5-7-18;/h3-11,17,21H,12-16H2,1-2H3;1H
SMILES:
CC(C)[NH+]1CCC(CC1)N(C2=CC=C(C=C2)Cl)C(=O)CC3=CC=CC=C3.[Cl-]
Molecular Formula:
C22H28Cl2N2O
Molecular Weight:
407.4 g/mol
Lorcainide hydrochloride
CAS No.: 58934-46-6
Inhibitors
VCID: VC0533564
Molecular Formula: C22H28Cl2N2O
Molecular Weight: 407.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 58934-46-6 |
---|---|
Product Name | Lorcainide hydrochloride |
Molecular Formula | C22H28Cl2N2O |
Molecular Weight | 407.4 g/mol |
IUPAC Name | N-(4-chlorophenyl)-2-phenyl-N-(1-propan-2-ylpiperidin-1-ium-4-yl)acetamide;chloride |
Standard InChI | InChI=1S/C22H27ClN2O.ClH/c1-17(2)24-14-12-21(13-15-24)25(20-10-8-19(23)9-11-20)22(26)16-18-6-4-3-5-7-18;/h3-11,17,21H,12-16H2,1-2H3;1H |
Standard InChIKey | FSFSWNBDCJVFGI-UHFFFAOYSA-N |
SMILES | CC(C)[NH+]1CCC(CC1)N(C2=CC=C(C=C2)Cl)C(=O)CC3=CC=CC=C3.[Cl-] |
Canonical SMILES | CC(C)[NH+]1CCC(CC1)N(C2=CC=C(C=C2)Cl)C(=O)CC3=CC=CC=C3.[Cl-] |
Appearance | Solid powder |
Description | Lorcainide hydrochloride is a antiarrhythmic agent with local anaesthetic activity. The antiarrhythmic actions of lorcainide are mediated by an impairment of fast sodium conductance. Pharmacologically, this drug appears effective in suppressing reentry phenomena and ectopic pacemaker activity, especially in the ventricles. |
Purity | >98% (or refer to the Certificate of Analysis) |
Related CAS | 59729-31-6 (Parent) |
Shelf Life | >3 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | 4'-chloro-N-(1-isopropyl-4-piperidyl)-2-phenylacetanilide lorcainid lorcainide lorcainide monohydrochloride R 15889 R15889 Ro 13-1042 |
Reference | 1: Luo X, Zeng FD. [HPLC method for determination of lorcainide hydrochloride in human serum]. Yao Xue Xue Bao. 1995;30(8):605-9. Chinese. PubMed PMID: 8571780. 2: Somberg JC, Laux B, Wynn J, Keefe D, Miura DS. Lorcainide therapy in a cardiac arrest population. Am Heart J. 1986 Apr;111(4):648-53. PubMed PMID: 3953387. 3: Lauwers WF, Meuldermans WE, Bracke JO. Mass spectral investigation of the metabolites of lorcainide in man. Eur J Drug Metab Pharmacokinet. 1983 Oct-Dec;8(4):351-62. PubMed PMID: 6673972. 4: Shita A, Bernard R, Mostinckx R, Debacker M. Haemodynamic reactions after intravenous injection of lorcainide hydrochloride in acute myocardial infarction. Eur J Cardiol. 1981;12(5):237-42. PubMed PMID: 7250167. 5: Amery WK, Heykants JJ, Xhonneux R, Towse G, Oettel P, Gough DA, Janssen PA. Lorcainide (R 15 889), a first review. Acta Cardiol. 1981;36(3):207-34. Review. PubMed PMID: 7020313. 6: Woestenborghs R, Michiels M, Heykants J. Simultaneous gas chromatographic determination of lorcainide hydrochloride and three of its principal metabolites in biological samples. J Chromatogr. 1979 Oct 11;164(2):169-76. PubMed PMID: 541407. 7: Carmeliet E, Janssen PA, Marsboom R, Van Nueten JM, Xhonneux R. Antiarrhythmic, electrophysiologic and hemodynamic effects of lorcainide. Arch Int Pharmacodyn Ther. 1978 Jan;231(1):104-30. PubMed PMID: 637616. |
PubChem Compound | 42883 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume